(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
The compound “(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a synthetic organic molecule that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones with thiourea in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For small to medium-scale production
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the double bond or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Reduced dihydropyrimidine derivatives
Substitution products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study biological processes
Medicine: Potential therapeutic agent for various diseases
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in disease processes
Receptor binding: Modulating receptor activity to achieve therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The unique combination of substituents (bromo, dimethoxy, fluorophenyl) in the compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O4S/c1-26-15-9-16(27-2)14(20)7-10(15)6-13-17(24)22-19(28)23(18(13)25)12-5-3-4-11(21)8-12/h3-9H,1-2H3,(H,22,24,28)/b13-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQDNWSSZAAEFD-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.